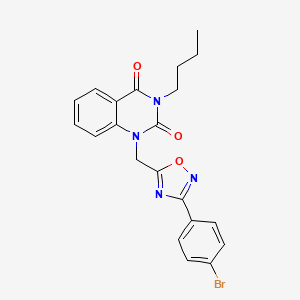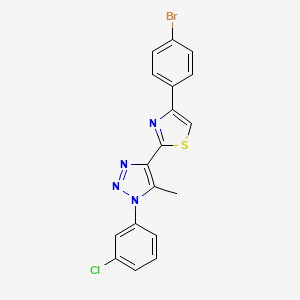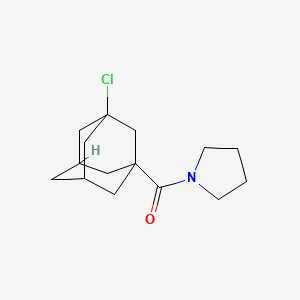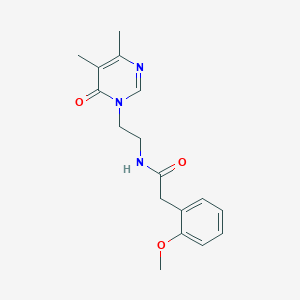
N-(2-(4,5-二甲基-6-氧代嘧啶-1(6H)-基)乙基)-2-(2-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide" is a derivative of the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, which has been studied for its potential as an adenosine A3 receptor antagonist. The adenosine receptors are a class of purinergic G protein-coupled receptors with four subtypes: A1, A2A, A2B, and A3. The A3 subtype is involved in a variety of physiological and pathological processes, making it a target for therapeutic intervention. Methoxyaryl substitution patterns on the acetamide scaffold have been explored to enhance the selectivity and potency of these ligands for the A3 receptor .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further condensation with amines. For instance, a similar compound was synthesized starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine . Although the exact synthesis of the compound is not detailed in the provided papers, it likely follows a similar synthetic route involving the formation of the pyrimidinyl core, followed by substitutions at appropriate positions to achieve the desired pharmacological profile.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides precise information about the geometric bond lengths and angles. Density functional theory (DFT) calculations are often used to optimize the geometry and compare with experimental data. The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic characteristics of the molecule, which are crucial for its interaction with the adenosine A3 receptor .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from the calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These orbitals play a significant role in determining how a molecule will interact with other species, which is essential for understanding its behavior in biological systems and its potential as a drug candidate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their solubility, stability, and reactivity, are influenced by their molecular structure. The intermolecular interactions within the crystal structure can be analyzed using Hirshfeld surface analysis, which helps in understanding the crystal packing and potential interactions in the solid state. These properties are important for the development of a drug as they affect its formulation, delivery, and bioavailability .
科学研究应用
抗菌活性
一项研究探索了嘧啶酮和恶嗪酮衍生物的合成,旨在用于抗菌应用。这些化合物使用经过多种化学转化的起始材料合成,显示出与链霉素和夫西地酸等参考药物相当的抗菌和抗真菌活性。这表明从嘧啶酮衍生物中开发新的抗菌剂的潜力 (Hossan 等人,2012)。
抗炎和镇痛药
对源自天然化合物的苯并二呋喃基、1,3,5-三嗪、1,3,5-恶二氮杂卓和噻唑并嘧啶的研究表明,这些实体具有抗炎和镇痛特性。这些化合物被评估为环氧合酶-1/环氧合酶-2 (COX-1/COX-2) 抑制剂,突出了它们在治疗炎症和疼痛的药物发现中的潜力 (Abu‐Hashem 等人,2020)。
放射性配体成像
选择性放射性配体 [18F]PBR111 的放射合成证明了嘧啶乙酰胺用于通过 PET 成像转运蛋白 (18 kDa) 的用途。这项研究强调了特定嘧啶衍生物在开发神经和精神疾病研究工具中的重要性 (Dollé 等人,2008)。
抗癌活性
与嘧啶结构相关的化合物,例如氨蝶呤和叶酸的 5-脱氮类似物,在体外和体内均显示出显着的抗癌活性。这表明嘧啶核心的修饰可以产生有效的抗肿瘤剂,突出了此类衍生物在肿瘤学中的治疗潜力 (Su 等人,1986)。
安全和危害
This involves researching the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
未来方向
This could involve potential applications of the compound, areas for further research, and its implications for science and industry.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
属性
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-13(2)19-11-20(17(12)22)9-8-18-16(21)10-14-6-4-5-7-15(14)23-3/h4-7,11H,8-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTBXCUCSRXDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)CC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

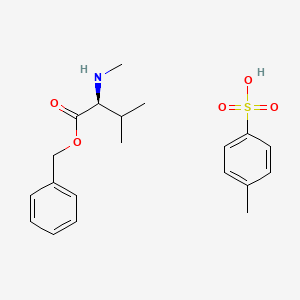
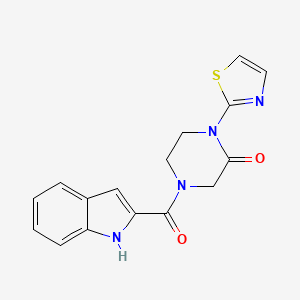
![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)
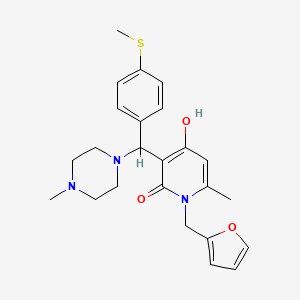
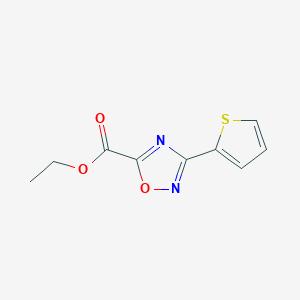
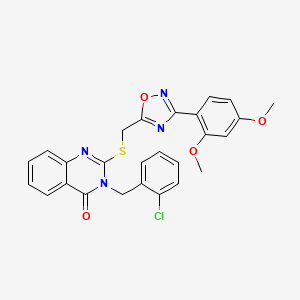
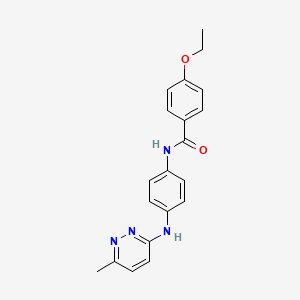
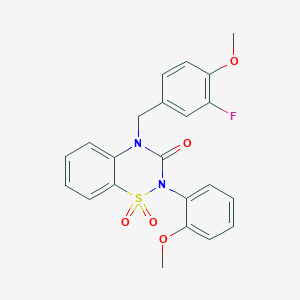
![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)
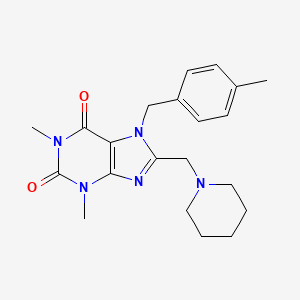
![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)
